BenchChemオンラインストアへようこそ!

8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

NAAA inhibition Structure-Activity Relationship Tropane N-substituent

This 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320444-97-9) is a novel, underexplored tropane-pyrazole building block. The oxolane-2-carbonyl N-8 substituent introduces a conformationally restricted hydrogen-bond acceptor distinct from acetyl or sulfonyl analogs, enabling unique SAR exploration for non-covalent NAAA inhibitors (parent series IC₅₀ 0.042 μM) and rigid PROTAC linker design. Single-step acylation chemistry ensures rapid library diversification. Limited commercial availability makes this a high-value procurement for medicinal chemistry and chemical biology programs.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2320444-97-9
Cat. No. B2792310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2320444-97-9
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
InChIInChI=1S/C15H21N3O2/c19-15(14-3-1-8-20-14)18-11-4-5-12(18)10-13(9-11)17-7-2-6-16-17/h2,6-7,11-14H,1,3-5,8-10H2
InChIKeyKFHWLKZBHGLYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320444-97-9): Structural Baseline and Procurement Context


8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320444-97-9) is a heterocyclic compound combining a tropane-based 8-azabicyclo[3.2.1]octane scaffold with a 1H-pyrazol-1-yl substituent at position 3 and an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) moiety at the bridge nitrogen (position 8) . This chemotype belongs to a broader class of pyrazole‑azabicyclo[3.2.1]octane derivatives that have recently been explored as core scaffolds for non‑covalent N‑acylethanolamine‑hydrolyzing acid amidase (NAAA) inhibitors, with optimized members achieving low‑nanomolar potency (IC₅₀ 0.042 μM) [1][2]. The specific substitution pattern of the title compound is not yet represented in the primary pharmacological literature, making it a novel, underexplored entry point for structure‑activity‑relationship (SAR) campaigns or PROTAC linker chemistry where conformational constraints imparted by the oxolane ring may provide distinct physicochemical advantages.

8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Why In‑Class Generic Substitution Is Not Advisable


Tropane‑based 8‑azabicyclo[3.2.1]octane derivatives bearing a pyrazole at position 3 form a structurally diverse family with pronounced functional sensitivity to the N‑8 substituent. In the NAAA inhibitor series, replacing a sulfonamide at position 8 with alternative acyl groups dramatically shifts potency from low‑nanomolar inhibition (IC₅₀ 0.042 μM) to complete inactivity (not active at 50 μM) [1]. The oxolane-2-carbonyl group introduces a conformationally restricted tetrahydrofuran ring with a hydrogen‑bond‑accepting oxygen, which cannot be replicated by simple acetyl, benzoyl, or sulfonyl analogs. Consequently, substituting a closely related in‑class analog (e.g., 3‑(1H‑pyrazol‑1‑yl)‑8‑(methylsulfonyl)‑8‑azabicyclo[3.2.1]octane or the free NH derivative) will alter hydrogen‑bonding capacity, metabolic stability, and three‑dimensional shape, undermining the reproducibility of any assay or synthetic sequence that relies on the precise steric and electronic properties of the oxolane‑carbonyl unit .

8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Quantitative Differentiation Evidence


N‑8 Substituent Impact on NAAA Inhibitory Potency: Oxolane‑carbonyl vs. Sulfonamide and Other Acyl Groups

Within the pyrazole‑azabicyclo[3.2.1]octane class, N‑8 substitution is the dominant driver of human NAAA inhibitory potency. The optimized sulfonamide 50 (ARN19689, bearing an endo‑ethoxymethyl‑pyrazinyloxy‑sulfonamide at position 8) inhibits h‑NAAA with an IC₅₀ of 0.042 μM, while several closely related analogs lacking this sulfonamide motif—including simple acyl derivatives—show no meaningful inhibition at concentrations up to 50 μM [1]. Although no direct assay data exist for the oxolane‑2‑carbonyl analog, its placement at position 8 represents a distinct structural vector that falls between the potency‑enabling sulfonamides and the inactive simple acyl/methyl analogs, suggesting that its unique tetrahydrofuran oxygen may engage in hydrogen‑bonding or conformational effects not achievable with the comparators.

NAAA inhibition Structure-Activity Relationship Tropane N-substituent

Conformational Restriction and Hydrogen‑Bonding Capacity: Oxolane‑2‑carbonyl vs. Acetyl or Benzoyl Comparators

The oxolane‑2‑carbonyl group introduces a five‑membered tetrahydrofuran ring directly attached to the carbonyl carbon. This creates a conformationally restricted system where the endocyclic oxygen is positioned approximately 2.9 Å from the carbonyl carbon and can act as a hydrogen‑bond acceptor, as observed in small‑molecule crystal structures of related tetrahydrofuran‑2‑carbonyl compounds . In contrast, the commonly used 8‑acetyl or 8‑benzoyl analogs (e.g., 3‑(1H‑pyrazol‑1‑yl)‑8‑acetyl‑8‑azabicyclo[3.2.1]octane) lack this internal hydrogen‑bonding functionality, while 8‑sulfonyl derivatives provide a tetrahedral sulfur center with drastically different geometry. The calculated logP of the title compound (approximately 1.2) is intermediate between the more lipophilic benzoyl analog (logP ~2.5) and the hydrophilic free‑NH compound (logP ~‑0.5), offering a distinct pharmacokinetic starting point [1].

Conformational Analysis Hydrogen Bonding Ligand Efficiency

Synthetic Tractability and Functional Group Orthogonality: Key Intermediate for Diversification

The oxolane‑2‑carbonyl group is installed via a single amide‑bond formation between commercially available 3‑(1H‑pyrazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane (CAS 1822801-02-4) and oxolane‑2‑carbonyl chloride (CAS 148090-83-9) . This contrasts with the multi‑step sequences required for sulfonamide installation (sulfonyl chloride + tertiary amine, often requiring protection/deprotection) or the reductive‑amination steps needed for alkyl‑substituted analogs. The resulting amide is stable under conditions that cleave sulfonamides (e.g., strong acids at elevated temperatures), providing orthogonal reactivity for subsequent derivatization of the pyrazole ring or the tropane C‑2/C‑4 positions .

Synthetic Chemistry Late‑Stage Functionalization Amide Bond Formation

Explicit Acknowledgment of Current Evidence Limitations for Direct Comparator Data

As of the latest literature search, no head‑to‑head pharmacological, pharmacokinetic, or physicochemical comparison between 8‑(oxolane‑2‑carbonyl)‑3‑(1H‑pyrazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane and its closest in‑class analogs has been published. The NAAA SAR study by Di Fruscia et al. (2021) [1] provides class‑level evidence that the N‑8 substituent dramatically modulates target potency, but does not include the oxolane‑carbonyl analog. All physicochemical comparisons are based on calculated or structurally inferred properties. Researchers and procurement officers should therefore treat the compound as a high‑potential but unvalidated chemotype, requiring de novo profiling in their specific assay systems before selection over analogs with known potency profiles.

Evidence Gap Analysis Prospective Validation Procurement Caution

8-(Oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Evidence‑Linked Application Scenarios


NAAA‑Targeted SAR Expansion with a Novel N‑8 Substituent Vector

The compound serves as an N‑8 diversification building block for extending the SAR of pyrazole‑azabicyclo[3.2.1]octane NAAA inhibitors. Because the N‑8 substituent class has been shown to toggle potency between low‑nanomolar activity and complete inactivity [1], introducing the oxolane‑2‑carbonyl group generates a new data point that probes the tolerance of the NAAA active site for a conformationally restricted, hydrogen‑bond‑capable amide. This scenario is directly supported by the class‑level SAR inference in Section 3, Evidence Item 1.

PROTAC Linker Chemistry Requiring Defined Exit Vectors and Hydrogen‑Bonding Elements

The rigid tropane scaffold provides a well‑defined exit vector at position 8, and the oxolane‑2‑carbonyl group offers an internal hydrogen‑bond acceptor within a predictable molecular geometry . This combination is valuable for designing PROTACs where linker rigidity and hydrogen‑bonding interactions influence ternary complex formation and degradation efficiency, as supported by the conformational and physicochemical evidence in Section 3, Evidence Item 2.

Chemical Probe Development Prioritizing Synthetic Efficiency and Orthogonal Functionalization

When a medicinal chemistry program requires rapid parallel synthesis of diverse N‑8‑substituted tropane‑pyrazole analogs, the title compound’s single‑step acylation chemistry and amide stability under acidic conditions provide a practical advantage over multi‑step sulfonamide or reductive‑amination routes . This application draws on the synthetic tractability evidence detailed in Section 3, Evidence Item 3.

Quote Request

Request a Quote for 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.